2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Overview
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that contains both nitrogen and fluorine atoms within its structure
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. Understanding these factors is crucial for optimizing the use of this compound.
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The interaction between this compound and these kinases can modulate signal transduction pathways, affecting cell growth and differentiation .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with the c-Met and VEGFR-2 signaling pathways . These pathways are crucial for cell survival, proliferation, and angiogenesis. By inhibiting these pathways, this compound can induce apoptosis and reduce tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of target enzymes, inhibiting their activity. This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular responses. For instance, the compound’s binding to c-Met and VEGFR-2 kinases inhibits their phosphorylation activity, thereby blocking the downstream signaling required for cell proliferation and survival .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects. The distribution pattern of this compound can affect its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be targeted to the cytoplasm, where it can modulate signaling pathways and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine . This reaction is carried out under mild conditions and results in high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[1,2-a]pyrazine derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrazine compounds.
Scientific Research Applications
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent.
Materials Science: The unique electronic properties of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying biochemical pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar core structure but differs in the position and type of substituents.
1,2,3-Triazole-Fused Pyrazines: These compounds have a similar heterocyclic framework and are used in various medicinal and material applications.
Uniqueness
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity. This makes it particularly valuable in the development of new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h4,11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYZIHOBSWRZDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563350 | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126069-70-3 | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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